
2-Propanone, 1,1,3,3-tetrapropoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1,1,3,3-tetrapropoxy- is an organic compound with the molecular formula C12H26O4 It is a derivative of acetone where the hydrogen atoms on the central carbon are replaced by propoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1,3,3-tetrapropoxy- typically involves the reaction of acetone with propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Propanone, 1,1,3,3-tetrapropoxy- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Propanone, 1,1,3,3-tetrapropoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the propoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Propanone, 1,1,3,3-tetrapropoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-Propanone, 1,1,3,3-tetrapropoxy- involves its interaction with specific molecular targets. The propoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes.
類似化合物との比較
Similar Compounds
2-Propanone, 1,1,3,3-tetrachloro-: This compound has chlorine atoms instead of propoxy groups and exhibits different chemical properties.
2-Propanone, 1,1,3-trichloro-: Similar to the tetrachloro derivative but with one less chlorine atom.
Acetone: The simplest ketone, which serves as the parent compound for these derivatives.
Uniqueness
2-Propanone, 1,1,3,3-tetrapropoxy- is unique due to the presence of four propoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
特性
CAS番号 |
113358-60-4 |
|---|---|
分子式 |
C15H30O5 |
分子量 |
290.40 g/mol |
IUPAC名 |
1,1,3,3-tetrapropoxypropan-2-one |
InChI |
InChI=1S/C15H30O5/c1-5-9-17-14(18-10-6-2)13(16)15(19-11-7-3)20-12-8-4/h14-15H,5-12H2,1-4H3 |
InChIキー |
YSDAEYCQUNMPCX-UHFFFAOYSA-N |
正規SMILES |
CCCOC(C(=O)C(OCCC)OCCC)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
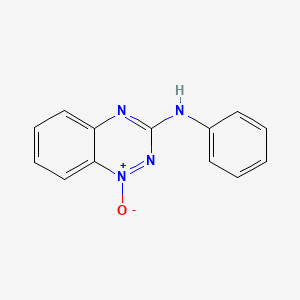
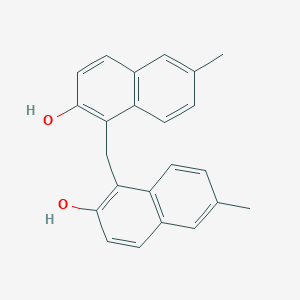
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
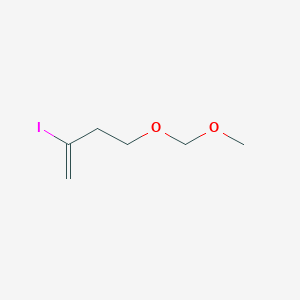
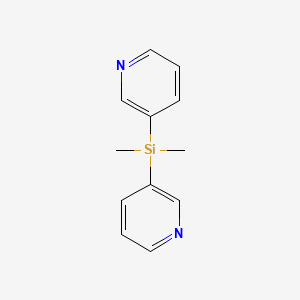
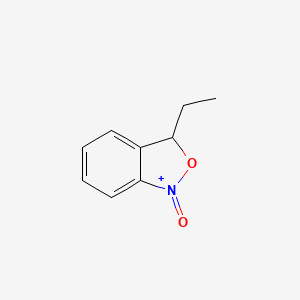
![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
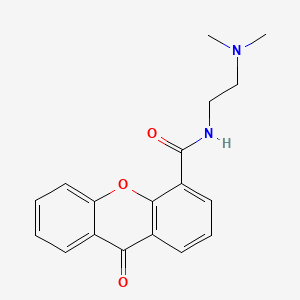

![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)

![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
